

# Navigating the Blue Frontier: A Technical Guide to Research-Grade Solvent Blue 35

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## Compound of Interest

Compound Name: Solvent Blue 35

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade **Solvent Blue 35**. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical methodologies, and acceptance criteria that define a high-purity standard for this vital anthraquinone-based dye.

## Introduction to Solvent Blue 35

**Solvent Blue 35**, chemically known as 1,4-bis(butylamino)-9,10-anthracenedione, is a synthetic dye with a deep blue color.<sup>[1][2][3]</sup> In research and pharmaceutical settings, its applications are diverse, ranging from a staining agent in biological studies to a component in specialized formulations. The purity and quality of **Solvent Blue 35** are paramount in these contexts to ensure the reliability, reproducibility, and safety of experimental results. Research-grade material is distinguished by its high purity, well-characterized impurity profile, and consistent physical and chemical properties.

## Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **Solvent Blue 35** is essential for its proper handling, storage, and application. The key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	1,4-bis(butylamino)-9,10-anthracenedione	[1][2][3]
Synonyms	C.I. 61554, Sudan Blue II, Oil Blue 35	[1][2][3]
CAS Number	17354-14-2	[1][2][3]
Molecular Formula	C22H26N2O2	[1][2][3]
Molecular Weight	350.45 g/mol	[1][2][3]
Appearance	Dark blue powder	
Melting Point	120-122 °C	
Solubility	Soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane. Insoluble in water.	
Maximum Absorption ( $\lambda_{\text{max}}$ )	648-652 nm (in chloroform)	

## Quality Specifications and Acceptance Criteria for Research-Grade Solvent Blue 35

For a batch of **Solvent Blue 35** to be classified as "research-grade," it must meet stringent quality specifications. These specifications encompass purity, impurity levels, and physical characteristics. The following table outlines the typical acceptance criteria for key quality control tests.

Parameter	Test Method	Acceptance Criteria
Purity (Assay)	HPLC-UV	$\geq 99.0\%$
Individual Impurity	HPLC-UV	$\leq 0.10\%$
Total Impurities	HPLC-UV	$\leq 0.50\%$
Moisture Content	Karl Fischer Titration	$\leq 0.5\%$
Residue on Ignition	Gravimetry	$\leq 0.1\%$
Insoluble Matter	Gravimetry	Report Value
Color Shade	Spectrophotometry	Conforms to Standard
Color Strength	Spectrophotometry	95% - 105% of Standard

## Analytical Methodologies and Experimental Protocols

The accurate assessment of **Solvent Blue 35** quality relies on a suite of validated analytical techniques. Detailed experimental protocols for the principal methods are provided below.

### High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC coupled with a UV-Vis detector is the primary method for determining the purity of **Solvent Blue 35** and quantifying any impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection Wavelength: 650 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the **Solvent Blue 35** sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
- Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is employed to confirm the chemical identity of **Solvent Blue 35** by identifying its characteristic functional groups.

Experimental Protocol:

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the **Solvent Blue 35** sample or analyze using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over the range of 4000 to 400 cm<sup>-1</sup>.
- Interpretation: The resulting spectrum should exhibit characteristic peaks corresponding to the functional groups present in the **Solvent Blue 35** molecule, such as N-H stretching, C-H stretching of alkyl groups, C=O stretching of the quinone system, and C=C stretching of the aromatic rings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the molecular structure of **Solvent Blue 35**, confirming the arrangement of protons and carbon atoms.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to standard instrument parameters.
- Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the  $^1\text{H}$  NMR spectrum, along with the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, should be consistent with the known structure of 1,4-bis(butylamino)-9,10-anthracenedione.

## Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of **Solvent Blue 35** and for identifying unknown impurities.

Experimental Protocol:

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Technique: Electrospray ionization (ESI) or another suitable method.
- Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of **Solvent Blue 35**. The high-resolution mass measurement should be in close agreement with the calculated exact mass. Impurity peaks can be further analyzed by their fragmentation patterns to elucidate their structures.

## Thermal Analysis (TGA/DSC) for Stability Assessment

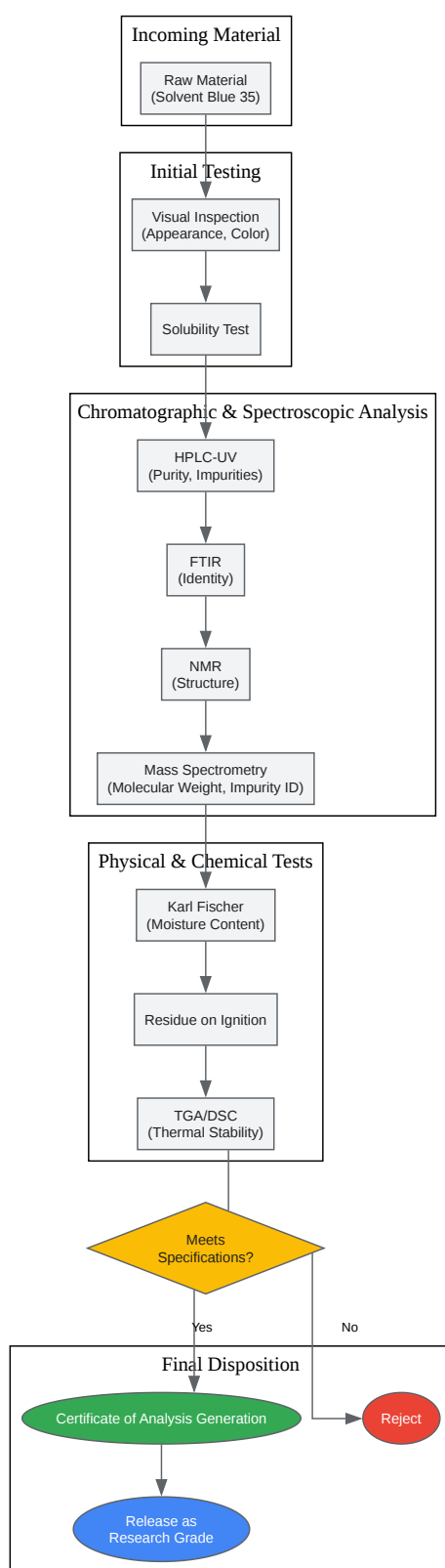
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting behavior of **Solvent Blue 35**.

#### Experimental Protocol:

- Instrumentation: A TGA and a DSC instrument.
- TGA: Heat a small sample under a controlled atmosphere (e.g., nitrogen) at a constant rate and record the weight loss as a function of temperature. This provides information on thermal decomposition.
- DSC: Heat a small sample under a controlled atmosphere at a constant rate and measure the heat flow to or from the sample. This will determine the melting point and can reveal other thermal events like phase transitions.

## Visualizing Quality Control and Synthesis

To provide a clearer understanding of the processes involved in ensuring the quality of research-grade **Solvent Blue 35**, the following diagrams illustrate the quality control workflow and a typical synthesis pathway.



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Caption: Quality Control Workflow for Research-Grade **Solvent Blue 35**.



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Caption: Simplified Synthesis Pathway for **Solvent Blue 35**.

## Conclusion

The quality and purity of **Solvent Blue 35** are critical for its successful application in research and development. Adherence to the stringent specifications and analytical protocols outlined in this guide will ensure that researchers are working with a well-characterized and reliable product. By understanding the key quality attributes and the methods used to verify them, scientists can have greater confidence in the integrity of their experimental outcomes.

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## References

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